molecular formula C11H21N3O3 B11868859 (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate

(S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate

Cat. No.: B11868859
M. Wt: 243.30 g/mol
InChI Key: GEGFFAGXPQNRIC-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate is a complex organic compound that features a piperidine ring, a hydrazinecarboxylate group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can provide enantioenriched piperidines in good yields .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can convert the hydrazinecarboxylate group to hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly employed.

Major Products:

    Oxidation: Piperidinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: (S)-tert-Butyl 1-(piperidine-3-carbonyl)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-amino-N-[(3S)-piperidine-3-carbonyl]carbamate

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14(12)9(15)8-5-4-6-13-7-8/h8,13H,4-7,12H2,1-3H3/t8-/m0/s1

InChI Key

GEGFFAGXPQNRIC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C(=O)[C@H]1CCCNC1)N

Canonical SMILES

CC(C)(C)OC(=O)N(C(=O)C1CCCNC1)N

Origin of Product

United States

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